A Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Core Properties and Antifungal Potential
A Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Core Properties and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide with demonstrated antifungal properties. Isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, this compound has shown notable activity against the plant pathogen Alternaria solani. This technical guide provides a comprehensive overview of the basic properties of N-(2-hydroxy-2-phenylethyl)acetamide, including its physicochemical characteristics, spectroscopic data, and known biological activities. Detailed experimental protocols for its isolation and antifungal evaluation are presented, alongside a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound for applications in agriculture and medicine.
Chemical and Physical Properties
N-(2-hydroxy-2-phenylethyl)acetamide is a molecule of interest due to its bioactive potential. While extensive experimental data on its physical properties are not widely published, its fundamental characteristics have been determined through its isolation and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | |
| CAS Number | 3306-05-6 | |
| Appearance | Not explicitly reported; likely a solid at room temperature. | |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Spectroscopic Data
The structure of N-(2-hydroxy-2-phenylethyl)acetamide was elucidated through comprehensive spectroscopic analysis. The following data is based on the findings from the isolation of the natural product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical shifts (δ) and multiplicities are referenced from the isolation study. | Chemical shifts (δ) are referenced from the isolation study. |
| Position | δ (ppm) |
| Phenyl-H | 7.25-7.40 (m) |
| -CH(OH)- | ~4.80 (dd) |
| -CH₂-NH- | ~3.30-3.50 (m) |
| -NH- | ~6.00 (t) |
| -OH | Variable |
| -C(O)CH₃ | ~1.95 (s) |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is critical in determining the elemental composition of a molecule.
| Technique | Ion | m/z (calculated) | m/z (found) |
| HR-ESIMS | [M+H]⁺ | 180.1025 | 180.1021 |
Infrared (IR) Spectroscopy
While the full spectrum from the original isolation is not available, characteristic absorption bands for the functional groups present in N-(2-hydroxy-2-phenylethyl)acetamide can be predicted.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amide) | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide I) | 1630-1680 |
| N-H bend (amide II) | 1510-1570 |
| C-O stretch (alcohol) | 1050-1260 |
Experimental Protocols
The following sections detail the methodologies for the isolation of N-(2-hydroxy-2-phenylethyl)acetamide from its natural source and the evaluation of its antifungal activity. A proposed synthetic route is also provided.
Isolation from Diaporthe eucalyptorum KY-9
N-(2-hydroxy-2-phenylethyl)acetamide has been successfully isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9.[1]
3.1.1. Fungal Cultivation and Extraction
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The endophytic fungus Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.
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Large-scale fermentation is carried out in Erlenmeyer flasks containing sterilized rice and water, inoculated with the fungal strain.
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The cultures are incubated at room temperature for a specified period to allow for the production of secondary metabolites.
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Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent such as ethyl acetate.
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The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
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The crude extract is subjected to column chromatography on silica gel.
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A solvent gradient system (e.g., petroleum ether-ethyl acetate or chloroform-methanol) is used to elute fractions with increasing polarity.
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Fractions are monitored by thin-layer chromatography (TLC).
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Fractions containing the target compound are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure N-(2-hydroxy-2-phenylethyl)acetamide.
Proposed Chemical Synthesis
3.2.1. N-Acetylation of 2-Amino-1-phenylethanol
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Reactants: 2-amino-1-phenylethanol, acetic anhydride, and a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
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Procedure:
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Dissolve 2-amino-1-phenylethanol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
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Add the base to the solution.
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Slowly add acetic anhydride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain N-(2-hydroxy-2-phenylethyl)acetamide.
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Antifungal Activity Assay
The antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani can be determined using a broth microdilution method to find the minimal inhibitory concentration (MIC).[1]
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Preparation of Fungal Inoculum:
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Alternaria solani is grown on potato dextrose agar (PDA) plates.
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A spore suspension is prepared by flooding the surface of a mature culture with sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.
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The spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.
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Broth Microdilution Assay:
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The assay is performed in sterile 96-well microtiter plates.
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A serial two-fold dilution of N-(2-hydroxy-2-phenylethyl)acetamide is prepared in potato dextrose broth (PDB).
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Each well is inoculated with the standardized fungal spore suspension.
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Positive (fungus in PDB without the compound) and negative (PDB only) controls are included.
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The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).
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Determination of MIC:
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The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
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Biological Activity and Potential Applications
Antifungal Activity
The primary reported biological activity of N-(2-hydroxy-2-phenylethyl)acetamide is its antifungal effect against the phytopathogenic fungus Alternaria solani.[1] A. solani is the causal agent of early blight in tomatoes and potatoes, leading to significant crop losses worldwide.
| Target Organism | Activity | MIC Value | Source |
| Alternaria solani | Antifungal | 50 µM | [1] |
Potential Mechanism of Action
The precise mechanism of antifungal action for N-(2-hydroxy-2-phenylethyl)acetamide has not been elucidated. However, many antifungal agents with amide functionalities exert their effects through the disruption of the fungal cell membrane integrity. It is hypothesized that this compound may interfere with ergosterol biosynthesis or directly interact with membrane components, leading to increased permeability and cell death. Further research, such as studies on sterol quantification, membrane leakage assays, and transcriptomics, is required to understand its specific molecular targets and signaling pathways.
Conclusion and Future Directions
N-(2-hydroxy-2-phenylethyl)acetamide represents a promising natural product with potential for development as a novel antifungal agent, particularly for agricultural applications. Its activity against Alternaria solani suggests it could be a lead compound for the development of new fungicides to combat early blight disease.
Future research should focus on:
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Total Synthesis and Analogue Development: A robust and scalable synthetic route will enable the production of larger quantities for extensive testing and the creation of analogues with potentially improved efficacy and a broader spectrum of activity.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will provide a deeper understanding of its antifungal properties and could guide the design of more potent derivatives.
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In Vivo Efficacy: Testing the compound's effectiveness in controlling early blight on host plants under greenhouse and field conditions is a critical next step.
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Toxicology and Safety Assessment: A thorough evaluation of its toxicological profile is necessary to ensure its safety for environmental and potential commercial applications.
This technical guide provides a solid foundation for initiating such research endeavors, summarizing the current knowledge and outlining the necessary experimental frameworks.
